molecular formula C8H5BrN2O3 B8279368 4-Bromo-2-methyl-6-nitrobenzoxazole

4-Bromo-2-methyl-6-nitrobenzoxazole

Cat. No. B8279368
M. Wt: 257.04 g/mol
InChI Key: XQLRPTSRBLPOGD-UHFFFAOYSA-N
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Patent
US05929094

Procedure details

A solution of 1.15 g of N-(2-bromo-6-hydroxy-4-nitrophenyl)acetamide, 80 mg Tosic acid, 26 mg DMAP, in 25 mL 1,3-dichorobenzene was heated at 170° C. overnight. Reaction was then washed with satd. NaHCO3 and brine, dried over MgSO4, and conc. in vacuo. The product was purified on a silica gel column, eluting with 80% hexane/20% EtOAc. 910 mg of title compound was recovered.
Name
N-(2-bromo-6-hydroxy-4-nitrophenyl)acetamide
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
26 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4](O)[C:3]=1[NH:12][C:13](=[O:15])[CH3:14].CC1C=CC(S(O)(=O)=O)=CC=1>CN(C1C=CN=CC=1)C.ClC1C=CC=C(Cl)C=1>[Br:1][C:2]1[C:3]2[N:12]=[C:13]([CH3:14])[O:15][C:4]=2[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
N-(2-bromo-6-hydroxy-4-nitrophenyl)acetamide
Quantity
1.15 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])O)NC(C)=O
Name
Quantity
80 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
26 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
ClC1=CC(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
WASH
Type
WASH
Details
was then washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 and brine, dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The product was purified on a silica gel column
WASH
Type
WASH
Details
eluting with 80% hexane/20% EtOAc
CUSTOM
Type
CUSTOM
Details
910 mg of title compound was recovered

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=CC2=C1N=C(O2)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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